5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9(2)12(8-19-16-4-5-17-19)18-13(20)11-7-14-10(3)6-15-11/h4-7,9,12H,8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEDBFVHXOKENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC(CN2N=CC=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the triazole ring or the pyrazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the pyrazine ring.
Scientific Research Applications
5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Shares the triazole and methyl groups but differs in the core structure.
3-methyl-4-nitroimidazole: Contains a similar triazole ring but with different substituents and core structure.
Uniqueness
What sets 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide apart is its unique combination of the pyrazine and triazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide is a pyrazine derivative with a complex structure that includes both pyrazine and triazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture.
Chemical Structure
The molecular formula for this compound is with a molecular weight of 274.32 g/mol. The presence of the carboxamide group enhances its solubility and reactivity, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₆O |
| Molecular Weight | 274.32 g/mol |
| CAS Number | 2034246-20-1 |
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
The compound has shown broad-spectrum antimicrobial activity, which is characteristic of many pyrazine derivatives. Studies have demonstrated its efficacy against various bacterial strains, potentially through mechanisms involving disruption of cell wall integrity and interference with metabolic pathways.
Antitumor Activity
Preliminary studies suggest that this compound may possess anti-tumor properties. It is believed to inhibit Class I PI3-kinase enzymes, which play a critical role in tumorigenesis and cancer progression. Inhibition of these enzymes can lead to reduced cellular proliferation in malignant cells .
The biological activity of this compound is thought to stem from its ability to interact with key biological targets. For instance, it may modulate signaling pathways involved in cell growth and apoptosis. The presence of the triazole ring contributes to its potential as an inhibitor of various enzymes involved in disease processes.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations .
- Cancer Research : In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines associated with PI3K signaling pathways. The results suggested a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells .
Q & A
Basic Research Question
- 1H NMR :
- Pyrazine protons: δ 8.6–8.8 ppm (doublets).
- Triazole protons: δ 7.8–8.0 ppm (singlet).
- Methyl groups: δ 1.2–1.4 ppm (branching in butan-2-yl chain).
- 13C NMR :
- Carboxamide carbonyl: δ ~165 ppm.
- Pyrazine carbons: δ 145–155 ppm.
- HRMS : Exact mass matching [M+H]+ or [M+Na]+ ions with <2 ppm error .
What strategies are recommended for resolving contradictions in spectral data or unexpected by-products during synthesis?
Advanced Research Question
- By-product analysis : Use LC-MS/MS to identify impurities (e.g., unreacted intermediates or hydrolysis products).
- Reaction optimization : Adjust stoichiometry, temperature, or catalyst loading (e.g., Cu(I) in CuAAC) to suppress side reactions.
- Alternative purification : Switch from silica gel chromatography to preparative HPLC for polar by-products .
How can researchers employ SHELXL for crystallographic refinement of this compound, and what challenges might arise?
Advanced Research Question
- Data collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for accurate electron density maps.
- Refinement in SHELXL :
- Apply restraints for flexible alkyl chains (e.g., 3-methylbutan-2-yl group).
- Model disorder in triazole rings using PART instructions.
- Challenges :
What in silico methods are suitable for predicting the biological activity or target interactions of this compound?
Advanced Research Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., Mycobacterium tuberculosis enzymes).
- Pharmacophore modeling : Identify critical features (e.g., carboxamide H-bond donors, triazole π-π interactions).
- PASS program : Predict antimicrobial or anti-inflammatory activity based on structural analogs .
How do structural modifications (e.g., substituent variations) influence the compound’s biological activity, based on SAR studies?
Advanced Research Question
- Pyrazine modifications :
- Methyl group removal reduces lipophilicity (logP decreases by ~0.5).
- Electron-withdrawing groups (e.g., Cl) enhance target affinity.
- Triazole replacement : Replacing 1,2,3-triazole with 1,2,4-triazole reduces activity against bacterial biofilms .
What experimental approaches are used to assess the compound’s stability under physiological conditions?
Advanced Research Question
- pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC.
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS.
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
